molecular formula C16H14F3NO3S B2416302 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methylthiophene-2-carboxylate CAS No. 1794897-36-1

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2416302
CAS No.: 1794897-36-1
M. Wt: 357.35
InChI Key: QYNKFKSUIGMBRW-UHFFFAOYSA-N
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Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a benzylamine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methylthiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxylate group through esterification. The trifluoromethylbenzylamine moiety can be introduced via nucleophilic substitution reactions. The final step often involves coupling the two intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The benzylamine moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-methylthiophene-2-carboxylate
  • 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylthiophene-3-carboxylate
  • 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-ethylthiophene-2-carboxylate

Uniqueness

The unique combination of the trifluoromethyl group, benzylamine moiety, and thiophene ring in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methylthiophene-2-carboxylate sets it apart from similar compounds. This specific arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-10-6-7-24-14(10)15(22)23-9-13(21)20-8-11-4-2-3-5-12(11)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNKFKSUIGMBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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